molecular formula C17H11F2N3O4 B2971395 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3,4-difluorobenzamide CAS No. 1171219-01-4

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3,4-difluorobenzamide

Cat. No.: B2971395
CAS No.: 1171219-01-4
M. Wt: 359.289
InChI Key: JEAGTZSWHJSXHB-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C17H11F2N3O4 and its molecular weight is 359.289. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3,4-difluorobenzamide are cancer cells, specifically HeLa, A549, and MCF-7 cell lines . These cell lines represent cervical, lung, and breast cancer respectively .

Mode of Action

This compound interacts with its targets by inhibiting their growth . The compound induces apoptosis, a form of programmed cell death, and causes cell cycle arrests in both the S-phase and G2/M-phase . This means that the compound prevents the cells from dividing and growing, thereby inhibiting the progression of the cancer .

Biochemical Pathways

The compound affects the biochemical pathways related to cell growth and division . By inducing apoptosis and causing cell cycle arrests, it disrupts the normal functioning of these pathways, leading to the death of the cancer cells .

Pharmacokinetics

The compound’s potent growth inhibition properties against the three human cancer cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the action of this compound is the inhibition of growth in cancer cells . The compound has shown potent activities against HeLa and A549 cell lines, with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively . This indicates that the compound is effective at relatively low concentrations .

Action Environment

The action environment can significantly influence the efficacy and stability of this compound Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N3O4/c18-11-3-2-10(7-12(11)19)16(23)20-17-22-21-15(26-17)6-9-1-4-13-14(5-9)25-8-24-13/h1-5,7H,6,8H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAGTZSWHJSXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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